molecular formula C9H13N5O B11227009 2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 6266-71-3

2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Katalognummer: B11227009
CAS-Nummer: 6266-71-3
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: XODXOGYUTTVDKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a synthetic organic compound built on a pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized for its significant and diverse biological activities in scientific research . This molecule features a 1-methylpyrazolo[3,4-d]pyrimidine core system substituted with a N-methylaminoethanol chain, contributing to its physicochemical properties and potential for interaction with biological targets. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of novel anticancer agents. Researchers have extensively explored this heterocyclic system due to its ability to function as a purine analog, allowing it to interact with a variety of enzyme active sites . Derivatives of this scaffold have demonstrated potent antitumor activity by inhibiting critical enzymes involved in cell proliferation, including various tyrosine kinases such as Src and Abl, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor-2 (VEGFR-2) . For instance, related compounds have shown promising activity in both in vitro and in vivo models, inhibiting growth in diverse human cancer cell lines, including those for colorectal adenocarcinoma and lung carcinoma . Beyond oncology, the pyrazolo[3,4-d]pyrimidine core is a versatile framework investigated for other therapeutic areas. Scientific literature indicates that compounds based on this structure have been studied for potential applications as antimicrobial agents, phosphodiesterase 2 (PDE2) inhibitors, and CYP3A4 inhibitors, highlighting their broad research utility . This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care in a controlled laboratory environment.

Eigenschaften

CAS-Nummer

6266-71-3

Molekularformel

C9H13N5O

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C9H13N5O/c1-13(3-4-15)8-7-5-12-14(2)9(7)11-6-10-8/h5-6,15H,3-4H2,1-2H3

InChI-Schlüssel

XODXOGYUTTVDKE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=N1)C(=NC=N2)N(C)CCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine and subsequent reaction with ethylene oxide to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches can be employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme, wie z. B. Cyclin-abhängige Kinasen (CDKs), hemmt, die eine entscheidende Rolle bei der Zellzyklusregulation spielen. Durch die Hemmung dieser Enzyme kann die Verbindung einen Zellzyklusarrest und Apoptose in Krebszellen induzieren.

Wirkmechanismus

The mechanism of action of 2-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Application/Use Source
This compound (TGI-020) C₉H₁₃N₅O 207.23 Methylamino-ethanolamine HTS screening compound
2-[Cyclopentyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol C₁₃H₁₉N₅O 261.32 Cyclopentylamino-ethanolamine Pharmaceutical intermediate
2-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethanol (TGI-019) C₈H₁₁N₅O 193.21 Unsubstituted amino-ethanolamine HTS screening compound
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)aminophenol C₂₂H₂₄N₆OS 420.53 Ethylthio, 2-phenylpropyl, phenolic hydroxyl Synthetic intermediate
2-(Methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol C₂₁H₂₂N₆O 374.40 Phenyl, p-tolylamino, methylamino-ethanolamine Undisclosed (structural study)

Key Observations:

Core Modifications :

  • The target compound (TGI-020) and TGI-019 share the pyrazolo[3,4-d]pyrimidine core but differ in substitution at the N4 position: TGI-020 has a methyl group, while TGI-019 lacks this substitution .
  • The cyclopentyl derivative (CAS 1275479-06-5) replaces the methyl group with a bulkier cyclopentyl ring, increasing molecular weight by ~54 g/mol .

The p-tolylamino group in the compound from introduces aromaticity and hydrogen-bonding capability, which may influence receptor interactions .

Synthetic Routes: TGI-019 and TGI-020 are likely synthesized via nucleophilic displacement or condensation, as seen in and , where pyrazolo[3,4-d]pyrimidine intermediates react with electrophilic agents (e.g., phenacyl chlorides or aminophenols) . Cyclization methods involving sulfuric acid () or reflux in ethanol () are common for generating fused heterocyclic systems .

Applications: TGI-020 and TGI-019 are HTS compounds, suggesting roles in early-stage drug discovery . The cyclopentyl derivative is explicitly noted as a pharmaceutical impurity or intermediate, highlighting its industrial relevance . Larger derivatives (e.g., and ) may serve as precursors for kinase inhibitors or anticancer agents, given pyrazolo[3,4-d]pyrimidine's known role in targeting ATP-binding domains .

Research Findings and Implications

  • Solubility and Bioavailability : Smaller derivatives like TGI-020 (MW 207.23) may exhibit better aqueous solubility compared to bulkier analogs (e.g., MW 374.40 in ), critical for pharmacokinetic optimization .
  • Structural-Activity Relationships (SAR) : The methyl group in TGI-020 may enhance metabolic stability compared to unsubstituted analogs like TGI-019, while aromatic substituents () could improve target binding but reduce solubility .

Biologische Aktivität

2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H13N5O\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in tumor growth and proliferation. In particular, the compound was found to act as a dual inhibitor of EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM in various cancer cell lines such as MCF-7. This inhibition leads to apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Effect
5iEGFR0.3Apoptosis induction
5iVGFR27.60Cell cycle arrest
9eTopo-IIModerateInhibitory activity

Antimicrobial Activity

In addition to anticancer properties, pyrazolo derivatives have shown promising antibacterial and antibiofilm activities. A study indicated that several synthesized pyrazole derivatives exhibited significant inhibition against bacterial biofilms and quorum sensing mechanisms, which are critical for bacterial virulence .

Table 2: Antimicrobial Activity of Pyrazolo Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4aE. coli32 µg/mL
4bS. aureus16 µg/mL

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases and receptors that are crucial for cell signaling pathways. The binding affinity of this compound to these targets disrupts normal cellular functions, leading to decreased proliferation and increased apoptosis in cancer cells.

Case Studies

  • Case Study on Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis such as cleaved caspase-3 and PARP .
  • Antimicrobial Efficacy : A study evaluating the antibiofilm activity demonstrated that compounds similar to this compound significantly reduced biofilm formation by Staphylococcus aureus by interfering with quorum sensing pathways .

Q & A

Q. What synthetic methodologies are optimized for preparing 2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
    • Step 1 : React 1-methylpyrazolo[3,4-d]pyrimidin-4-amine with 2-bromoethanol in the presence of a base (e.g., triethylamine) under reflux in toluene at 100°C for 2 hours .
    • Step 2 : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/methanol) to achieve >85% purity .
    • Critical Factors : Solvent polarity (toluene vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios (1:1.2 amine:alkylating agent) significantly impact yield (typically 70–90%) .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Key Techniques :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and ethanolamine side chain (e.g., δ 4.2 ppm for -CH2_2OH) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 261.32 [M+H]+^+) .
    • HPLC : Retention time (e.g., 0.61–0.65 min) and >97% purity assessment using C18 columns with acetonitrile/water gradients .

Q. How does the compound’s solubility and stability profile affect experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-formulation studies recommend 10% DMSO/water mixtures for in vitro assays .
  • Stability : Degrades under acidic conditions (pH < 4) due to hydrolysis of the ethanolamine moiety. Store at -20°C under inert gas (N2_2) for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with kinase targets, and how can conflicting IC50_{50}50​ values be resolved?

  • Mechanism : The pyrazolo[3,4-d]pyrimidine core competitively inhibits ATP-binding pockets in kinases (e.g., JAK2, EGFR). Molecular docking shows hydrogen bonding between the ethanolamine -OH and kinase hinge regions (binding energy: -9.2 kcal/mol) .
  • Data Contradictions : Variability in IC50_{50} (e.g., 50 nM vs. 120 nM) arises from assay conditions:
    • ATP Concentration : Higher ATP (1 mM vs. 100 µM) reduces apparent potency .
    • Cell Line Differences : Metabolic stability in HepG2 vs. HEK293 affects intracellular accumulation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • SAR Insights :
    • Pyrimidine Substitution : 1-Methyl group reduces off-target binding to PDE5 (selectivity ratio: 12:1 vs. 3:1 for unmethylated analogs) .
    • Ethanolamine Chain : Elongation (e.g., adding a methoxyethyl group) improves solubility but decreases blood-brain barrier penetration (logP: 1.8 vs. 2.5) .
    • Table : Selectivity of Derivatives
DerivativeTarget Kinase IC50_{50} (nM)Off-Target IC50_{50} (nM)
Parent50600 (PDE5)
Methoxyethyl45>1,000 (PDE5)

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models?

  • Key Considerations :
    • Metabolic Stability : Cytochrome P450 (CYP3A4) metabolizes the ethanolamine side chain, reducing plasma half-life from 6 hr (in vitro) to 1.5 hr (in vivo). Use of CYP inhibitors (e.g., ketoconazole) restores efficacy .
    • Protein Binding : >90% plasma protein binding in murine models lowers free drug concentration. Adjust dosing regimens (e.g., BID vs. QD) to maintain therapeutic levels .

Q. How do structural analogs compare in terms of target engagement and toxicity profiles?

  • Analog Comparison :
    • 2-[Cyclopentyl(...)amino]ethanol : Higher kinase inhibition (IC50_{50} = 30 nM) but hepatotoxicity (ALT elevation at 10 mg/kg) .
    • N-(4-Bromophenyl) Derivative : Improved solubility (logS = -3.2 vs. -4.5) but mutagenic in Ames tests .
    • Ethyl 4-(...)benzoate : Reduced cytotoxicity (CC50_{50} > 50 µM) but lower potency (IC50_{50} = 200 nM) .

Methodological Guidance

Q. What protocols are recommended for resolving synthetic byproducts during scale-up?

  • Byproduct Identification : LC-MS/MS detects dimerization products (m/z 523.1 [M+H]+^+) formed via ethanolamine oxidation.
  • Mitigation : Use radical scavengers (e.g., BHT) during reflux and inert atmosphere (N2_2) to suppress side reactions .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

  • ADME Modeling :
    • SwissADME : Predicts moderate intestinal absorption (HIA = 78%) and P-glycoprotein substrate liability.
    • MD Simulations : Reveal time-dependent binding to serum albumin (Kd_d = 5 µM), informing dosing strategies .

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